molecular formula C14H19NO2 B14823718 3-Tert-butyl-2-cyclopropoxybenzamide

3-Tert-butyl-2-cyclopropoxybenzamide

Cat. No.: B14823718
M. Wt: 233.31 g/mol
InChI Key: KSWCKRLOUKMVNI-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-cyclopropoxybenzamide is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-cyclopropoxybenzamide typically involves the following steps:

    Formation of 3-Tert-butyl-2-hydroxybenzaldehyde: This intermediate can be synthesized using ethylbromide and 2-tert-butylphenol.

    Cyclopropanation: The hydroxy group of 3-Tert-butyl-2-hydroxybenzaldehyde is converted to a cyclopropoxy group using appropriate reagents and conditions.

    Amidation: The final step involves the reaction of the cyclopropoxybenzaldehyde with an amine to form the benzamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide moiety to amines or other reduced forms.

    Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-cyclopropoxybenzamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Reactive Intermediates: The compound may form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Tert-butyl-2-hydroxybenzamide
  • 3-Tert-butyl-2-methoxybenzamide
  • 3-Tert-butyl-2-ethoxybenzamide

Comparison: 3-Tert-butyl-2-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-tert-butyl-2-cyclopropyloxybenzamide

InChI

InChI=1S/C14H19NO2/c1-14(2,3)11-6-4-5-10(13(15)16)12(11)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H2,15,16)

InChI Key

KSWCKRLOUKMVNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

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